2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a synthetic compound that combines a pyrazole ring with an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrazole and imidazole rings in its structure suggests it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to yield 5-(4-chlorophenyl)-3-methyl-1H-pyrazole.
Acylation: The pyrazole derivative is then acylated with chloroacetyl chloride to introduce the acetamide group.
Imidazole Introduction: Finally, the imidazole ring is introduced by reacting the acetamide intermediate with 1H-imidazole-4-ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of both pyrazole and imidazole rings, which are known to interact with various biological targets.
Medicine
In medicine, it could be investigated for its potential as a therapeutic agent. The compound’s structure suggests it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and imidazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Similar structure but different substitution pattern on the pyrazole ring.
2-[5-(4-bromophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Bromine instead of chlorine on the phenyl ring.
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-pyridyl-4-yl)ethyl]acetamide: Pyridine ring instead of imidazole.
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide lies in its specific combination of pyrazole and imidazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H18ClN5O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClN5O/c1-11-15(8-16(24)20-7-6-14-9-19-10-21-14)17(23-22-11)12-2-4-13(18)5-3-12/h2-5,9-10H,6-8H2,1H3,(H,19,21)(H,20,24)(H,22,23) |
InChI Key |
MAAUZKFZFOKGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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